molecular formula C18H14N4O2 B10985846 2-(4-hydroxyphthalazin-1-yl)-N-(1H-indol-4-yl)acetamide

2-(4-hydroxyphthalazin-1-yl)-N-(1H-indol-4-yl)acetamide

Cat. No.: B10985846
M. Wt: 318.3 g/mol
InChI Key: HZMXQVFEQWTGOK-UHFFFAOYSA-N
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Description

2-(4-hydroxyphthalazin-1-yl)-N-(1H-indol-4-yl)acetamide is a synthetic organic compound that combines the structural features of phthalazine and indole. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-hydroxyphthalazin-1-yl)-N-(1H-indol-4-yl)acetamide typically involves the following steps:

    Formation of the Phthalazine Core: The phthalazine core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Hydroxy Group: The hydroxy group can be introduced via hydroxylation reactions using reagents such as hydrogen peroxide or other oxidizing agents.

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis or other methods involving the cyclization of phenylhydrazines with ketones or aldehydes.

    Coupling of Phthalazine and Indole Cores: The final step involves coupling the phthalazine and indole cores through an acetamide linkage, typically using reagents such as acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-hydroxyphthalazin-1-yl)-N-(1H-indol-4-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The carbonyl group can be reduced to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The acetamide linkage can undergo substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide, potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products

    Oxidation Products: Carbonyl derivatives.

    Reduction Products: Hydroxy derivatives.

    Substitution Products: Substituted acetamides.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving phthalazine and indole derivatives.

    Medicine: As a potential therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-(4-hydroxyphthalazin-1-yl)-N-(1H-indol-4-yl)acetamide would depend on its specific biological target. Potential mechanisms could include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Binding to and modulating the activity of specific receptors.

    Signal Transduction: Interfering with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Phthalazine Derivatives: Compounds containing the phthalazine core, such as phthalazone and phthalazinone.

    Indole Derivatives: Compounds containing the indole core, such as tryptophan and serotonin.

Uniqueness

2-(4-hydroxyphthalazin-1-yl)-N-(1H-indol-4-yl)acetamide is unique due to its combination of phthalazine and indole structural features, which may confer distinct biological activities and chemical reactivity compared to other compounds.

Properties

Molecular Formula

C18H14N4O2

Molecular Weight

318.3 g/mol

IUPAC Name

N-(1H-indol-4-yl)-2-(4-oxo-3H-phthalazin-1-yl)acetamide

InChI

InChI=1S/C18H14N4O2/c23-17(20-15-7-3-6-14-13(15)8-9-19-14)10-16-11-4-1-2-5-12(11)18(24)22-21-16/h1-9,19H,10H2,(H,20,23)(H,22,24)

InChI Key

HZMXQVFEQWTGOK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NNC2=O)CC(=O)NC3=CC=CC4=C3C=CN4

Origin of Product

United States

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